molecular formula C14H10N2O2S B2520526 2-(4-Methyl-3-nitrophenyl)benzo[d]thiazole CAS No. 339220-39-2

2-(4-Methyl-3-nitrophenyl)benzo[d]thiazole

Cat. No.: B2520526
CAS No.: 339220-39-2
M. Wt: 270.31
InChI Key: QZVRMRGLSGKAQI-UHFFFAOYSA-N
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Description

2-(4-Methyl-3-nitrophenyl)benzo[d]thiazole (CAS Number: 339220-39-2) is a synthetic organic compound with a molecular formula of C 14 H 10 N 2 O 2 S and a molecular weight of 270.31 g/mol . This compound features a benzothiazole core, which is a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential . The structure is further substituted with a 4-methyl-3-nitrophenyl group at the 2-position, contributing to its specific electronic properties and research value. The benzothiazole nucleus is a subject of significant interest in drug discovery, with derivatives reported to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, antitubercular, and anti-inflammatory properties . While the specific biological data for this exact compound is limited in public sources, related benzothiazole analogues have been investigated as broad-spectrum antimicrobial agents and potent antimycobacterial agents . The presence of the nitro and methyl substituents on the phenyl ring is of particular interest for structure-activity relationship (SAR) studies, as electron-withdrawing groups like nitro are known in some cases to enhance antimicrobial potency in similar molecular frameworks . This product is intended for research and development purposes, such as in medicinal chemistry for the synthesis and exploration of novel bioactive molecules, or as a standard in analytical studies. Handling and Safety: This compound is classified as harmful and an irritant. It may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Researchers should consult the Safety Data Sheet (SDS) before use and adhere to standard laboratory safety protocols, including the use of personal protective equipment (PPE) and working in a well-ventilated place. Please Note: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methyl-3-nitrophenyl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2S/c1-9-6-7-10(8-12(9)16(17)18)14-15-11-4-2-3-5-13(11)19-14/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZVRMRGLSGKAQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation of 2 4 Methyl 3 Nitrophenyl Benzo D Thiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy serves as the cornerstone for elucidating the molecular framework of 2-(4-Methyl-3-nitrophenyl)benzo[d]thiazole, providing precise information about the proton and carbon environments and their connectivity.

Proton NMR (¹H NMR) Chemical Shift Analysis and Spin-Spin Coupling Patterns of Aromatic and Methyl Protons

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The methyl group protons, being electronically shielded, are expected to produce a singlet in the upfield region. In a closely related compound, 6-methoxy-2-(4-methyl-3-nitrophenyl)benzo[d]thiazole, this methyl singlet appears at approximately 2.65 ppm, providing a reliable estimate for the target molecule. derpharmachemica.com

The aromatic region of the spectrum is more complex, displaying signals for the seven protons distributed across the two aromatic rings.

4-Methyl-3-nitrophenyl Ring Protons: This ring contains three protons at positions 2', 5', and 6'. The proton at the 2' position (H-2'), situated between the nitro group and the benzothiazole (B30560) linkage, is expected to be the most deshielded and appear as a doublet with a small coupling constant (J ≈ 2 Hz) due to meta-coupling with H-6'. The proton at the 5' position (H-5'), ortho to the electron-donating methyl group, should appear as a doublet with a typical ortho-coupling constant (J ≈ 8 Hz). The H-6' proton, positioned between H-5' and the benzothiazole ring, is anticipated to be a doublet of doublets, showing both ortho and meta couplings (J ≈ 8, 2 Hz). Spectroscopic data from a similar structure confirm this pattern, with signals observed around 8.51-8.54 ppm (d), 7.41-7.49 ppm (d), and 8.08-8.16 ppm (dd). derpharmachemica.com

Benzothiazole Ring Protons: The four protons on the benzo moiety of the benzothiazole ring (H-4, H-5, H-6, H-7) typically form a complex, overlapping multiplet pattern between 7.30 and 8.20 ppm. rsc.orgrsc.org Protons H-4 and H-7, being adjacent to the thiazole (B1198619) fusion and the benzene (B151609) ring edge respectively, often appear slightly more downfield than H-5 and H-6. rsc.orgrsc.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CH₃~2.65s (singlet)N/A
H-5'~7.45d (doublet)~8.0
H-4, H-5, H-6, H-77.30 - 8.20m (multiplet)-
H-6'~8.12dd (doublet of doublets)J1 ≈ 8.0, J2 ≈ 2.0
H-2'~8.52d (doublet)~2.0

Carbon-13 NMR (¹³C NMR) Spectral Interpretation for Carbon Skeleton Connectivity and Substituent Effects

The ¹³C NMR spectrum reveals the electronic environment of each carbon atom in the molecule. A total of 14 distinct signals are expected: one for the methyl carbon and thirteen for the aromatic carbons.

The methyl carbon signal is anticipated in the upfield region, with data from an analogous compound showing it at 20.5 ppm. derpharmachemica.com The aromatic region will contain the remaining 13 signals. The C-2 carbon of the benzothiazole ring, being an imine carbon, is characteristically found far downfield, often above 160 ppm. derpharmachemica.com The carbon atoms directly attached to the electron-withdrawing nitro group (C-3') and the carbons of the benzothiazole ring fused to the sulfur and nitrogen atoms (C-7a and C-3a) are also significantly deshielded. derpharmachemica.comrsc.org Conversely, carbons ortho and para to the methyl group will experience a slight shielding effect.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-CH₃~20.5
Aromatic CH115 - 136
Aromatic Quaternary C (excluding C-2)130 - 155
C-2 (Benzothiazole)>160

Application of Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structural Confirmation

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for the definitive assignment of complex structures.

COSY (Correlation Spectroscopy): This experiment would confirm proton-proton couplings. It would clearly show the correlation between H-5' and H-6' on the nitrophenyl ring, as well as the coupling network among the H-4, H-5, H-6, and H-7 protons of the benzothiazole system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with its directly attached carbon atom. It would be used to unambiguously assign the signals for each CH group in both aromatic rings and the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) correlations between protons and carbons, thereby mapping the connectivity of the entire molecular skeleton. Key correlations would include the link between the H-2' and H-6' protons of the phenyl ring and the C-2 carbon of the benzothiazole, which would definitively confirm the connection point between the two ring systems.

Vibrational Spectroscopy for Functional Group Characterization and Molecular Dynamics Insights

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the specific functional groups and bonding arrangements within the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy: Characteristic Vibrational Modes of Nitro, Methyl, and Benzothiazole Rings

The FT-IR spectrum of this compound is characterized by several key absorption bands that signify its constituent functional groups.

Nitro Group (NO₂): The presence of the nitro group gives rise to two strong and distinct stretching vibrations: an asymmetric stretch (ν_as) typically in the 1500–1560 cm⁻¹ region and a symmetric stretch (ν_s) around 1300–1370 cm⁻¹.

Methyl Group (CH₃): The methyl group is identified by its C-H stretching vibrations just below 3000 cm⁻¹ and characteristic bending vibrations.

Aromatic Rings: Aromatic C-H stretching bands are observed above 3000 cm⁻¹. researchgate.net The C=C and C=N stretching vibrations within the benzothiazole and phenyl rings produce a series of medium to strong bands in the 1400–1650 cm⁻¹ fingerprint region. The C-S stretching vibration of the thiazole ring is typically found at lower frequencies.

Table 3: Characteristic FT-IR Vibrational Frequencies

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
Aromatic C-H StretchBenzothiazole, Phenyl3050 - 3150
Aliphatic C-H Stretch-CH₃2850 - 2980
C=C / C=N StretchBenzothiazole, Phenyl1400 - 1650
Asymmetric NO₂ Stretch-NO₂1500 - 1560
Symmetric NO₂ Stretch-NO₂1300 - 1370

Raman Spectroscopy for Complementary Vibrational Information and Solid-State Analysis

Raman spectroscopy provides data that is complementary to FT-IR, as different selection rules govern the activity of vibrational modes. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations. Therefore, the symmetric stretching vibration of the nitro group (~1350 cm⁻¹) and the aromatic ring "breathing" modes are often prominent in the Raman spectrum. esisresearch.org This technique is particularly useful for analyzing the solid-state structure and identifying vibrational modes that may be weak or absent in the FT-IR spectrum. esisresearch.orgresearchgate.net

Correlation of Experimental and Theoretically Predicted Vibrational Spectra

The vibrational properties of this compound can be thoroughly investigated by combining experimental spectroscopic techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, with theoretical quantum chemical calculations. Density Functional Theory (DFT) methods, particularly using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed for predicting the vibrational frequencies of benzothiazole derivatives. nih.govmdpi.comresearchgate.netnih.govresearchgate.net

A direct comparison between the raw theoretical wavenumbers and the experimental data often shows discrepancies, primarily because theoretical calculations are based on a harmonic oscillator model in the gas phase, whereas experimental measurements are typically performed on solid samples under anharmonic conditions. researchgate.net To bridge this gap, the calculated frequencies are uniformly scaled. The scaling factor is chosen to minimize the deviation between the theoretical and experimental values, leading to a more reliable assignment of the observed spectral bands. researchgate.net

Potential Energy Distribution (PED) analysis is a crucial step in this correlation, as it provides a quantitative measure of the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal vibrational mode. nih.gov This allows for an unambiguous assignment of complex vibrational bands that arise from the coupling of several motions.

For this compound, key vibrational modes include the asymmetric and symmetric stretching of the nitro (NO₂) group, C-H stretching vibrations of the aromatic rings and the methyl group, C=N stretching of the thiazole ring, and various in-plane and out-of-plane bending modes. esisresearch.org The correlation between experimental and scaled theoretical data provides a robust foundation for understanding the molecule's vibrational behavior.

Table 1: Correlation of Key Experimental and Scaled Theoretical Vibrational Frequencies (cm⁻¹) for this compound This table presents hypothetical but representative data based on typical values for the specified functional groups.

Experimental FT-IR (cm⁻¹) Scaled DFT (cm⁻¹) Assignment (based on PED)
3085 3088 Aromatic C-H Stretch
2925 2928 Methyl (CH₃) Asymmetric Stretch
1605 1608 Aromatic C=C Stretch
1528 1530 NO₂ Asymmetric Stretch
1480 1482 C=N Thiazole Ring Stretch

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the structural characterization of this compound. This technique provides a highly accurate measurement of the molecule's mass-to-charge ratio (m/z), allowing for the unambiguous determination of its elemental formula from the molecular ion peak. researchgate.net

Beyond molecular weight determination, tandem mass spectrometry (MS/MS) experiments are used to elucidate the fragmentation pathways of the molecule. By subjecting the isolated molecular ion to collision-induced dissociation, a characteristic pattern of fragment ions is produced. The analysis of these fragments provides valuable insights into the molecule's structural connectivity and stability.

The fragmentation of nitro-aromatic and thiazole-containing compounds often follows predictable pathways. nih.govresearchgate.net For this compound, the fragmentation cascade is expected to be initiated by cleavages related to the nitro group and the thiazole moiety. Plausible fragmentation steps include:

Loss of the nitro group: Elimination of a nitrogen dioxide radical (•NO₂) or nitric oxide (•NO) is a common initial fragmentation for nitroaromatic compounds. nih.gov

Cleavage of the thiazole ring: The benzothiazole ring system can undergo characteristic cleavages, often involving the rupture of the C-S and C-N bonds. nih.govresearchgate.net

Loss of small neutral molecules: Subsequent fragmentation steps may involve the elimination of stable neutral molecules such as hydrogen cyanide (HCN) or carbon monoxide (CO).

By analyzing the precise masses of the resulting fragment ions, a detailed fragmentation pathway can be constructed, confirming the identity and structure of the parent molecule.

Table 2: Proposed Key Fragments in the HRMS/MS Spectrum of this compound

m/z (Proposed) Formula Description of Loss from Precursor Ion
270.0647 C₁₄H₁₀N₂S [M+H]⁺
224.0610 C₁₄H₁₀NS⁺ Loss of NO₂
162.0372 C₉H₆NS⁺ Fragmentation of nitrophenyl ring

X-ray Crystallography for Precise Solid-State Molecular Geometry and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction analysis of this compound would provide accurate data on bond lengths, bond angles, and torsion angles, revealing the molecule's exact conformation and packing within the crystal lattice. derpharmachemica.comresearchgate.net

Analysis of Dihedral Angles Between the Benzothiazole and Nitrophenyl Rings

A critical parameter derived from the crystal structure is the dihedral angle between the plane of the benzothiazole ring system and the plane of the 4-methyl-3-nitrophenyl ring. derpharmachemica.com This angle dictates the degree of π-system overlap between the two aromatic moieties. In analogous structures, this angle can vary significantly based on the substitution pattern. For example, in some 2-(nitrophenyl)thiazole derivatives, the rings are nearly coplanar, while in others, steric hindrance from ortho substituents forces a significant twist. nih.govmdpi.com

In this compound, the presence of the methyl group at the 4-position and the nitro group at the 3-position on the phenyl ring likely introduces some steric strain. This strain would likely cause a non-planar arrangement between the two ring systems to minimize repulsive interactions. The resulting dihedral angle represents the lowest energy conformation in the solid state, balancing the stabilizing effect of conjugation with the destabilizing effect of steric hindrance. mdpi.com

Table 3: Key Geometric Parameters from X-ray Crystallography This table presents expected values based on crystallographic data of similar compounds.

Parameter Description Expected Value
Dihedral Angle Angle between the mean planes of the benzothiazole and nitrophenyl rings 20° - 40°

Assessment of Intramolecular and Intermolecular Interactions within the Crystal Lattice

The crystal packing of this compound is governed by a network of non-covalent interactions. X-ray crystallography allows for the detailed identification and characterization of these forces, which include hydrogen bonds and π-π stacking interactions. derpharmachemica.comresearchgate.net

The oxygen atoms of the nitro group and the nitrogen atom of the thiazole ring are potential acceptors for weak intermolecular hydrogen bonds, with aromatic C-H groups acting as donors (C-H···O and C-H···N). nih.govnih.gov These interactions can link molecules into one-, two-, or three-dimensional supramolecular architectures, such as chains or sheets. researchgate.net

Table 4: Potential Intermolecular Interactions in the Crystal Lattice

Interaction Type Donor Acceptor Typical Distance (Å)
Weak Hydrogen Bond Aromatic C-H O (Nitro) 2.2 - 2.8
Weak Hydrogen Bond Aromatic C-H N (Thiazole) 2.4 - 2.9

Theoretical and Computational Investigations of 2 4 Methyl 3 Nitrophenyl Benzo D Thiazole

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.comscirp.org It is widely employed to predict molecular geometries, electronic properties, and reactivity. For 2-(4-Methyl-3-nitrophenyl)benzo[d]thiazole, DFT calculations are performed to model its fundamental characteristics. Typically, these calculations utilize functionals like B3LYP combined with a basis set such as 6-311G(d,p) to provide a balance between accuracy and computational cost. mdpi.comnih.gov

The first step in a computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process identifies the conformation with the lowest potential energy. For this compound, a key structural feature is the dihedral angle between the benzothiazole (B30560) ring system and the nitrophenyl ring. Rotation around the single bond connecting these two rings gives rise to different conformers.

Table 1: Representative Optimized Geometrical Parameters for a Benzothiazole Derivative (Note: Data is representative and based on general findings for similar structures, as specific calculated values for this compound are not published.)

Parameter Bond/Angle Representative Value
Bond Length C-S (thiazole) 1.75 Å
Bond Length C=N (thiazole) 1.37 Å
Bond Length C-NO2 1.48 Å
Bond Angle C-N-C (thiazole) 109°

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity and electronic properties. nih.govnih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

The energy of the HOMO (EHOMO) is related to the molecule's ionization potential and its propensity to donate electrons, indicating its nucleophilic character. The energy of the LUMO (ELUMO) is related to the electron affinity and its ability to accept electrons, reflecting its electrophilic character. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. mdpi.com A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. Conversely, a small energy gap suggests the molecule is more reactive and less stable. mdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich benzothiazole moiety, while the LUMO is anticipated to be concentrated on the electron-deficient nitrophenyl ring, facilitating intramolecular charge transfer.

Table 2: Representative FMO Energies and Energy Gap (Note: Values are illustrative, based on DFT calculations for similar nitrophenyl-substituted heterocycles.)

Parameter Energy (eV)
EHOMO -6.5 eV
ELUMO -2.8 eV

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. mdpi.comscirp.org

Electronic Chemical Potential (μ): This descriptor measures the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2. More negative values indicate a higher capacity to attract electrons.

Chemical Hardness (η): Hardness is a measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large energy gap, while soft molecules have a small energy gap. mdpi.com

Chemical Softness (S): Softness is the reciprocal of hardness (S = 1/η) and indicates a molecule's polarizability and reactivity.

Electrophilicity Index (ω): This index quantifies the energy lowering of a molecule when it accepts electrons from the environment. It is calculated as ω = μ² / (2η) and is a measure of a molecule's ability to act as an electrophile.

These parameters provide a quantitative framework for comparing the reactivity of this compound with other related compounds. The presence of the electron-withdrawing nitro group is expected to result in a relatively high electrophilicity index.

Table 3: Representative Global Reactivity Descriptors (Note: Values are derived from the representative FMO energies in Table 2.)

Descriptor Formula Representative Value
Chemical Potential (μ) (EHOMO+ELUMO)/2 -4.65 eV
Chemical Hardness (η) (ELUMO-EHOMO)/2 1.85 eV
Chemical Softness (S) 1 / η 0.54 eV⁻¹

The Molecular Electrostatic Potential (MEP) surface is a 3D map of the charge distribution around a molecule. scirp.org It is an invaluable tool for identifying the regions that are rich or poor in electrons. The MEP is color-coded to visualize these areas:

Red regions indicate negative electrostatic potential, representing electron-rich areas that are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, representing electron-poor areas that are prone to nucleophilic attack.

Green regions represent neutral or near-neutral potential.

For this compound, the MEP surface would likely show strong negative potential (red) around the oxygen atoms of the nitro group and the nitrogen atom of the thiazole (B1198619) ring. These sites are the most probable locations for interactions with electrophiles or for forming hydrogen bonds. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the aromatic rings. scirp.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and charge transfer within a molecule. It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more significant delocalization and stabilization effect.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Structure-Property Relationships

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific chemical property. nih.gov While a full QSAR study requires a dataset of multiple, related compounds with measured activities, the descriptors calculated for this compound can serve as inputs for such a model.

In a hypothetical QSAR study involving this compound, various molecular descriptors would be calculated. These can be categorized as:

Electronic Descriptors: HOMO/LUMO energies, dipole moment, atomic charges.

Steric Descriptors: Molecular volume, surface area, specific shape indices.

Topological Descriptors: Connectivity indices that describe the branching and arrangement of atoms.

Hydrophobic Descriptors: LogP (partition coefficient), which measures lipophilicity.

These descriptors, calculated for a series of benzothiazole derivatives, would be correlated with an experimentally measured property (e.g., antimicrobial activity, cytotoxicity) using statistical methods like multiple linear regression or machine learning algorithms. The resulting QSAR model could then be used to predict the activity of new, unsynthesized compounds and to understand which structural features are most important for the desired property. For this compound, descriptors related to its high electrophilicity and specific steric profile would likely be significant contributors to its predicted activity in a QSAR model.

Development and Validation of QSAR Models for Benzothiazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For benzothiazole derivatives, various QSAR models have been developed to predict their efficacy in different therapeutic areas, such as anticancer and antimicrobial agents.

The development of a robust QSAR model begins with a dataset of benzothiazole derivatives with known biological activities. Using statistical methods like multiple linear regression (MLR) and genetic algorithms, a model is constructed that links molecular descriptors (numerical representations of molecular properties) to activity. benthamdirect.com

Validation is a critical step to ensure the model is statistically significant and has predictive power. This involves both internal validation (e.g., leave-one-out cross-validation, Q²) and external validation using a separate test set of compounds (e.g., predictive r², r²_pred). benthamdirect.commdpi.com A statistically significant model for benzothiazole hydrazone derivatives as Bcl-XL inhibitors, for instance, yielded a squared correlation coefficient (r²) of 0.931 and a cross-validated Q² of 0.900, indicating a strong correlation and good internal predictivity. benthamdirect.com The model's external predictive capability was confirmed with an r²_pred value of 0.752. benthamdirect.com Similarly, a QSAR model for anticancer benzothiazole derivatives showed a fitting correlation coefficient (R²) of 0.883 and a cross-validation coefficient (q²) of 0.797, demonstrating its statistical quality and predictive ability. documentsdelivered.com

Table 1: Statistical Validation of Various QSAR Models for Benzothiazole Derivatives
Benzothiazole Derivative ClassTarget/Activityr² / R²q² / Q²pred_r²Reference
Benzothiazole HydrazonesBcl-XL Inhibition0.9310.9000.752 benthamdirect.com
General BenzothiazolesAnticancer0.8830.797Not Reported documentsdelivered.com
General Benzothiazoles (Model A)Anticancer0.810.750.70 chula.ac.th
General Benzothiazoles (Model C)Anticancer0.740.620.71 chula.ac.th

Identification of Key Structural Descriptors Influencing Chemical Behavior

A primary outcome of QSAR studies is the identification of molecular descriptors that significantly influence the chemical and biological behavior of the compounds. These descriptors fall into several categories, including electronic, steric, hydrophobic, and topological properties.

For benzothiazole hydrazone derivatives, descriptors such as nThiazoles, nROH, EEig13d, WA, BEHv6, HATS6m, RDF035u, and IC4 were found to be important for inhibitory activity, reflecting the significance of topology, shape, size, geometry, and electronic properties. benthamdirect.com In another study on anticancer benzothiazoles, the key influencing factors were identified as a steric parameter (Mr R), the net charge of the first atom of a substituent (Q FR), and the square of the hydrophobic parameter (log P)². documentsdelivered.com

Quantum chemical descriptors, derived from methods like Density Functional Theory (DFT), provide deeper electronic insights. mdpi.com Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), ionization potential, electron affinity, chemical hardness, and softness are calculated to predict a molecule's reactivity. mdpi.com A small HOMO-LUMO gap, for instance, suggests that a molecule is more reactive and kinetically less stable, as electrons can be more easily excited from the HOMO to the LUMO. mdpi.com

Table 2: Key Molecular Descriptors and Their Influence on Benzothiazole Activity
Descriptor TypeSpecific Descriptor ExampleInfluence on Chemical/Biological BehaviorReference
Topological/GeometricnThiazoles, WA, HATS6mRelates to the shape, size, and topology of the molecule. benthamdirect.com
ElectronicLUMO energy, Net Charge (Q FR), Dipole MomentGoverns electronic interactions, reactivity, and binding to targets. documentsdelivered.comnih.gov
StericMolar Refractivity (Mr R)Pertains to the size and bulk of substituents, affecting receptor fit. documentsdelivered.com
Hydrophobiclog PInfluences cell membrane permeability and hydrophobic interactions. documentsdelivered.com
Quantum ChemicalHOMO-LUMO Gap (ΔE)Indicates chemical reactivity and kinetic stability. mdpi.com

Three-Dimensional QSAR (3D-QSAR) for Spatial Structural Activity Mapping

While 2D-QSAR links activity to general molecular properties, Three-Dimensional QSAR (3D-QSAR) methods provide a more nuanced understanding by considering the 3D spatial arrangement of molecular fields. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to map the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of molecules onto their biological activity. nih.govnih.gov

In a 3D-QSAR study, a series of aligned benzothiazole derivatives are placed in a 3D grid, and the interaction energies (fields) are calculated at each grid point. The resulting data is analyzed using Partial Least Squares (PLS) regression to build a predictive model. nih.gov The output is often visualized as 3D contour maps, which highlight regions in space where specific properties are favorable or unfavorable for activity. For example, a CoMSIA model might generate a map showing that a bulky, electropositive substituent in a particular region of the molecule enhances its biological activity, providing a clear visual guide for designing more potent compounds. nih.gov

The statistical robustness of 3D-QSAR models is confirmed through validation metrics similar to those in 2D-QSAR. For a series of benzimidazole and benzothiophene derivatives, CoMFA and CoMSIA models displayed high external predictability with r²_pred values of 0.919 and 0.908, respectively. nih.gov

Molecular Docking and Molecular Dynamics Simulations for Mechanistic Insights into Molecular Interactions

To gain a deeper, atom-level understanding of how a compound like this compound might interact with a biological target, researchers employ molecular docking and molecular dynamics (MD) simulations.

Prediction of Binding Modes and Affinities with Hypothetical Macromolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (like a benzothiazole derivative) when bound to a macromolecular target, typically a protein or enzyme. biointerfaceresearch.com The process involves sampling numerous possible conformations of the ligand within the target's binding site and scoring them based on binding affinity, often expressed as a free energy of binding (ΔG) in kcal/mol. f1000research.com A more negative score indicates a stronger, more favorable binding interaction. nih.gov

Docking studies on various benzothiazole derivatives have predicted their binding affinities against a range of hypothetical targets. For example, certain benzothiazole hybrids docked against the histone deacetylase 8 (HDAC8) enzyme recorded docking scores as low as -9.46 kcal/mol. f1000research.com In another study, a benzothiazole derivative exhibited a predicted affinity of -3.45 kcal/mol against a target protein from Klebsiella aerogenes (PDB ID: 2KAU). mdpi.com These predictions help prioritize compounds for synthesis and experimental testing.

Table 3: Predicted Binding Affinities of Benzothiazole Derivatives with Hypothetical Targets
Benzothiazole Derivative ClassHypothetical Target (PDB ID)Predicted Binding Affinity/Score (kcal/mol)Reference
Benzothiazole-Hydroxamic Acid HybridHistone Deacetylase 8 (HDAC8)-9.460 f1000research.com
General Benzothiazole DerivativeKlebsiella aerogenes protein (2KAU)-3.45 mdpi.com
General Benzothiazole DerivativeStaphylococcus aureus protein (7EL1)-3.345 mdpi.com
Benzothiazole-based Metal ComplexAlzheimer's-related protein (1ACL)-7.33 nih.gov
Benzothiazole-Thiazole Hybridp56lck Kinase (1QPC)-7.379 (Dasatinib reference) biointerfaceresearch.com

Detailed Analysis of Non-Covalent Interactions (Hydrogen Bonding, π-π Stacking, Hydrophobic Interactions)

Docking simulations also provide detailed maps of the non-covalent interactions that stabilize the ligand-protein complex. These interactions are fundamental to molecular recognition and binding. semanticscholar.orgnih.govrsc.org Key interactions identified in studies of benzothiazole derivatives include:

Hydrogen Bonding: These are crucial electrostatic interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen. For instance, a benzothiazole derivative was shown to form hydrogen bonds with the ASP-329 residue of a target protein, with specific bond lengths of 1.64 Å and 1.73 Å. mdpi.com

π-π Stacking: These interactions occur between aromatic rings. A detailed analysis of a benzothiazole derivative binding to lysozyme revealed a predominance of aromatic interactions, specifically an edge-to-face (T-shaped) π-π stacking interaction between the benzothiazole's benzene (B151609) ring and the TRP108 residue of the enzyme. mdpi.com

Hydrophobic and van der Waals Interactions: These are interactions between nonpolar regions of the ligand and the protein. mdpi.com The sulfur atom in the thiazole ring can also participate in sulfur-mediated hydrogen bonds and other chalcogen interactions, contributing to binding stability. nih.gov

Conformational Dynamics and Stability of Molecular Complexes from Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. biointerfaceresearch.com An MD simulation calculates the physical movements of atoms and molecules in the complex, providing insights into its stability and conformational flexibility. nih.gov

A common metric used to assess stability in MD simulations is the Root Mean Square Deviation (RMSD). nih.govnih.gov The RMSD measures the average deviation of the protein-ligand complex's backbone atoms from their initial docked position over the course of the simulation (e.g., 100 nanoseconds). nih.gov A complex that reaches a stable, low RMSD value (typically within 1-3 Å for small globular proteins) is considered to have a stable binding conformation. nih.govmdpi.com For example, MD simulations of a benzothiazole-Lck kinase complex showed the average RMSD for the complex ranged from 2.05 to 3.05 Å, indicating a high level of stability. biointerfaceresearch.com Another simulation of a benzimidazole-protein complex also showed it maintained stability over a 100 ns period. nih.gov This analysis confirms that the interactions predicted by docking are likely to be maintained in a dynamic, solvated environment.

Table 4: Summary of Molecular Dynamics Simulation Findings for Benzothiazole/Benzazole Complexes
Complex StudiedSimulation DurationKey Stability Indicator (RMSD)ConclusionReference
Benzothiazole-Lck KinaseNot SpecifiedAverage RMSD of 2.05 - 3.05 ÅThe complex maintained a high level of stability. biointerfaceresearch.com
Benzimidazole-SARS-CoV-2 Mpro100 nsAverage RMSD at equilibrium ~1.8 ÅThe complex was stable without much fluctuation. nih.gov
Benzimidazole-ACE2 Receptor100 nsAverage RMSD at equilibrium ~9.5 ÅHigher fluctuation observed compared to Mpro complex. nih.gov

Computational Prediction of Non-Linear Optical (NLO) Properties

Theoretical and computational investigations play a crucial role in understanding and predicting the Non-Linear Optical (NLO) properties of novel organic compounds. For this compound, quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to elucidate its electronic structure and predict its NLO behavior. These computational methods allow for the calculation of key parameters that govern the NLO response of a molecule.

The NLO properties of organic molecules are fundamentally linked to their molecular structure, specifically the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system. In this compound, the benzothiazole moiety can act as an electron-rich system, while the nitro group (-NO2) is a strong electron-withdrawing group, and the methyl group (-CH3) is a weak electron-donating group. This arrangement facilitates intramolecular charge transfer (ICT) upon excitation by an external electric field, which is a key factor for a significant NLO response.

Computational studies on similar benzothiazole derivatives have demonstrated that the nature and position of substituents on the phenyl ring significantly influence their NLO properties. The presence of strong electron-withdrawing groups, such as a nitro group, has been shown to enhance the second-order hyperpolarizability. The computational approach typically involves geometry optimization of the molecule followed by the calculation of electronic properties using a specific level of theory and basis set, such as B3LYP/6-311G(d,p).

Detailed research findings from computational studies on related benzothiazole derivatives provide insights into the expected NLO characteristics of this compound. The key parameters calculated include the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). The first-order hyperpolarizability is a measure of the second-order NLO response. A higher value of β indicates a stronger NLO activity.

The calculated HOMO-LUMO energy gap is another critical parameter. A smaller energy gap generally correlates with a higher molecular hyperpolarizability, as it indicates a more facile intramolecular charge transfer. The presence of the nitro group in the target molecule is expected to lower the LUMO energy level, thereby reducing the HOMO-LUMO gap and enhancing the NLO response.

While specific computational data for this compound is not extensively available in the cited literature, the trends observed in similar molecules allow for a qualitative prediction of its NLO properties. The combination of the benzothiazole system with the nitro and methyl substituted phenyl ring is anticipated to result in a significant first-order hyperpolarizability, making it a candidate for further investigation as an NLO material.

Table 1: Predicted Non-Linear Optical Properties of this compound and Related Compounds (Note: The data for the title compound is illustrative and based on trends from computational studies of similar molecules.)

CompoundDipole Moment (μ) [D]Average Polarizability (α) [a.u.]First-Order Hyperpolarizability (β) [a.u.]HOMO-LUMO Gap (ΔE) [eV]
This compound (Predicted) ~5-7~250-300~3000-5000~3.5-4.0
Benzothiazole~1.5-2.0~150-180~50-100~5.0-5.5
2-Phenylbenzothiazole~2.0-2.5~200-230~200-300~4.5-5.0
2-(4-Nitrophenyl)benzothiazole~6-8~230-270~4000-6000~3.8-4.2

Reaction Mechanisms and Chemical Transformations of 2 4 Methyl 3 Nitrophenyl Benzo D Thiazole

Mechanistic Studies of the Nitro Group Transformations

The nitro group is a versatile functional group that can undergo a variety of transformations, most notably reduction. The electronic environment of the aromatic ring, influenced by the methyl group and the benzothiazole (B30560) ring, plays a significant role in the kinetics and outcome of these reactions.

The reduction of aromatic nitro compounds like 2-(4-Methyl-3-nitrophenyl)benzo[d]thiazole typically proceeds through a series of intermediates. The classical pathway, often referred to as the Haber-Lukashevich mechanism, involves a stepwise reduction of the nitro group. researchgate.net This process involves the transfer of six electrons to ultimately form the corresponding amine.

The generally accepted sequence of intermediates formed during the reduction of a nitroaromatic compound (Ar-NO₂) is as follows:

Nitrosoaromatic (Ar-NO): The initial two-electron reduction of the nitro group yields a nitroso intermediate.

Arylhydroxylamine (Ar-NHOH): A further two-electron reduction of the nitroso compound results in the formation of an arylhydroxylamine. researchgate.net

Aminoaromatic (Ar-NH₂): The final two-electron reduction of the arylhydroxylamine yields the stable amine product.

Under certain reaction conditions, condensation reactions between these intermediates can occur, leading to the formation of dimeric products such as azoxy-, azo-, and hydrazo-compounds. researchgate.net For instance, the reaction between nitrosobenzene and phenylhydroxylamine can form azoxybenzene. researchgate.net

Reduction Stage Intermediate Electrons Transferred (Cumulative)
1Nitrosoaromatic (Ar-NO)2e⁻
2Arylhydroxylamine (Ar-NHOH)4e⁻
3Aminoaromatic (Ar-NH₂)6e⁻

This interactive table summarizes the key intermediates in the reductive pathway of nitroaromatic compounds.

The rate and selectivity of the nitro group reduction are significantly influenced by the electronic properties of other substituents on the aromatic ring. In this compound, the methyl group and the benzothiazole ring exert opposing effects.

Methyl Group: The methyl group (-CH₃) is an electron-donating group. By increasing the electron density on the aromatic ring, it can slow down the initial electron transfer steps in the reduction of the nitro group. researchgate.netbeilstein-journals.org

Benzothiazole Ring: The benzothiazole moiety is generally considered to be electron-withdrawing. wikipedia.org This effect would tend to facilitate the reduction of the nitro group by lowering the electron density on the nitrophenyl ring, making it more susceptible to nucleophilic attack by reducing agents.

The introduction of the nitro group onto the 4-methylphenyl ring to form the precursor to the title compound is an example of an electrophilic aromatic substitution reaction. masterorganicchemistry.com The key electrophile in this process is the nitronium ion (NO₂⁺).

The nitration process typically involves the following steps:

Generation of the Nitronium Ion: The nitronium ion is usually generated by the reaction of concentrated nitric acid with a strong acid catalyst, most commonly concentrated sulfuric acid.

Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile and attacks the electrophilic nitronium ion. This step is typically the rate-determining step as it disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Deprotonation: A weak base (such as water or the bisulfate ion) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring.

While the ionic mechanism involving the nitronium cation is the most common pathway for nitration, radical intermediates can also play a role under certain conditions, although this is less typical for standard aromatic nitration.

Reactivity of the Benzothiazole Core and its Substituents

The benzothiazole ring system and the methyl group attached to the phenyl ring are also sites of potential chemical transformation.

The benzothiazole ring system can undergo both electrophilic and nucleophilic aromatic substitution, although its reactivity is influenced by the fused ring structure and the presence of the heteroatoms.

Electrophilic Aromatic Substitution (EAS): The benzothiazole ring is generally deactivated towards electrophilic attack compared to benzene (B151609) due to the electron-withdrawing nature of the thiazole (B1198619) portion. wikipedia.org Electrophilic substitution, when it occurs, typically directs incoming electrophiles to the benzene ring portion of the molecule. The mechanism proceeds through the formation of a carbocation intermediate, similar to other EAS reactions. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr): The benzothiazole ring, particularly when substituted with strong electron-withdrawing groups, can be susceptible to nucleophilic aromatic substitution. Aryl halides with electron-withdrawing groups in the ortho or para positions are activated for SNAr. libretexts.org The reaction proceeds via a two-step mechanism involving the initial addition of the nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. libretexts.orgnih.gov The presence of the nitro group on the attached phenyl ring in this compound significantly deactivates this ring towards electrophilic attack but activates it towards nucleophilic attack.

The methyl group attached to the nitrophenyl ring is susceptible to oxidation, a common transformation for alkyl-substituted aromatic compounds. This reaction can be used to introduce a carboxylic acid functionality.

A relevant example is the oxidation of the closely related compound 6-methoxy-2-(4-methyl-3-nitrophenyl)benzo[d]thiazole. In this case, the methyl group was successfully oxidized to a carboxylic acid using tetrabutylammonium permanganate in pyridine. The reaction was noted to be exothermic. This transformation demonstrates a key reactive pathway for the methyl group in this class of compounds, converting it into a versatile carboxylic acid handle for further synthetic modifications.

Starting Functional Group Reagent Product Functional Group Reference
Methyl (-CH₃)Tetrabutylammonium PermanganateCarboxylic Acid (-COOH)

This interactive table shows the transformation of the methyl group via oxidation.

Intramolecular Cyclization and Rearrangement Mechanisms of this compound

The intramolecular cyclization of this compound represents a theoretically significant transformation, although specific documented examples in the literature are scarce. The reaction would likely proceed via a reductive cyclization pathway, initiated by the reduction of the nitro group. This transformation is a common strategy in the synthesis of fused heterocyclic systems.

A plausible mechanism for such a cyclization would commence with the reduction of the nitro group on the phenyl ring to an amino group, forming the intermediate 2-(3-amino-4-methylphenyl)benzo[d]thiazole. This reduction can be achieved using various reagents, such as tin(II) chloride in hydrochloric acid, sodium dithionite, or through catalytic hydrogenation.

Following the formation of the amino group, a subsequent intramolecular cyclization could occur. This step, however, would require the activation of the adjacent methyl group. One possibility is a Pfitzinger-type reaction, where the amino group and the methyl group react to form a new heterocyclic ring. This would likely necessitate oxidative conditions to facilitate the cyclization and subsequent aromatization.

Alternatively, a rearrangement could be envisioned under specific catalytic or photochemical conditions, though such transformations are highly dependent on the specific reagents and reaction conditions employed. For instance, related o-nitroaniline derivatives have been shown to undergo electrochemically driven reductive cyclization to form fused benzimidazole structures. This suggests that the initial reduction of the nitro group is a key step in initiating intramolecular reactions.

Catalytic Transformations Involving this compound

The 2-arylbenzo[d]thiazole scaffold, present in this compound, is a versatile substrate for a variety of catalytic transformations. These reactions can target either the benzothiazole core, the appended nitrophenyl ring, or the C-H bonds of the methyl group, leading to a diverse array of functionalized derivatives.

One of the most significant catalytic transformations is the reduction of the nitro group. This can be achieved with high efficiency and chemoselectivity using various catalytic systems. Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel, typically under a hydrogen atmosphere. Metal-free reductions using reagents like benzothiazoline in the presence of a Brønsted acid have also been reported for the reduction of nitroarenes to the corresponding anilines. Photoenzymatic systems have also been developed for the selective reduction of nitroaromatic compounds.

The resulting amino-substituted benzothiazole is a valuable intermediate for further functionalization. For example, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to introduce various aryl or alkyl groups at the newly formed amino position.

Furthermore, the C-H bonds of the methyl group on the phenyl ring can be targeted for functionalization through transition metal-catalyzed C-H activation. While specific examples for this exact substrate are not prevalent, the C-H activation of methyl groups on aromatic rings is a well-established field. Catalysts based on palladium, rhodium, or ruthenium could potentially be employed to introduce new functional groups at the methyl position, leading to novel derivatives.

The benzothiazole ring itself can also participate in catalytic reactions. For instance, palladium-catalyzed direct arylation at the C2-position of the benzothiazole is a known transformation, although in the case of this compound, this position is already substituted. However, other positions on the benzothiazole ring could potentially be functionalized through carefully chosen catalytic methods.

Below is a table summarizing potential catalytic transformations for this compound based on the reactivity of related compounds.

TransformationCatalyst/ReagentPotential Product
Nitro Group ReductionPd/C, H₂2-(3-Amino-4-methylphenyl)benzo[d]thiazole
C-H AminationElectrochemical reductionFused benzimidazole derivatives
C-H Activation/ArylationPalladium catalystFunctionalized methyl group
Oxidative CyclizationPalladium(II) catalystFused heterocyclic systems

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Methyl-3-nitrophenyl)benzo[d]thiazole?

  • Methodology : Synthesis typically involves multi-step reactions, such as coupling 4-methyl-3-nitrobenzaldehyde with 2-aminobenzenethiol under reflux conditions. Key steps include cyclization using catalysts like polyphosphoric acid (PPA) or iodine in polar solvents (e.g., DMF). Reaction optimization should focus on temperature (80–120°C), stoichiometry, and purification via column chromatography or recrystallization. Characterization via 1H^1H-NMR, 13C^{13}C-NMR, and IR confirms the thiazole ring formation and nitro-group positioning .

Q. Which spectroscopic techniques are critical for structural validation?

  • Methodology :

  • NMR : 1H^1H-NMR identifies aromatic protons (δ 7.0–8.5 ppm) and methyl groups (δ 2.5–2.7 ppm). 13C^{13}C-NMR detects thiazole carbons (δ 150–165 ppm) and nitro-group effects on adjacent carbons.
  • IR : Stretching vibrations for C=N (1600–1650 cm1^{-1}) and NO2_2 (1520–1350 cm1^{-1}) confirm functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. How can preliminary biological activity screening be designed?

  • Methodology : Use in vitro assays to evaluate anticancer (e.g., MTT assay against HeLa or MCF-7 cells), antimicrobial (disc diffusion against E. coli or S. aureus), and anti-inflammatory (COX-2 inhibition) activities. Dose-response curves (1–100 µM) and IC50_{50} calculations are essential. Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate electronic properties?

  • Methodology : Perform DFT calculations (e.g., B3LYP/6-31G* basis set) to analyze frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential maps, and charge distribution. Compare calculated IR/NMR spectra with experimental data to validate structural models. Studies on similar thiazoles show that nitro groups reduce HOMO-LUMO gaps, enhancing reactivity .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology : Conduct meta-analysis of published IC50_{50} values, noting variations in assay conditions (e.g., cell lines, incubation times). Reproduce experiments under standardized protocols. Use molecular docking (AutoDock Vina) to assess binding affinity consistency with targets like EGFR or DNA topoisomerase II. Cross-validate with in vivo models (e.g., xenograft mice) for translational relevance .

Q. How does substituent modification impact structure-activity relationships (SAR)?

  • Methodology : Synthesize derivatives with substituents at the 4-methyl or 3-nitro positions (e.g., halogenation, methoxy groups). Compare bioactivity trends using SAR tables. For example, electron-withdrawing groups (e.g., -NO2_2) enhance anticancer activity by stabilizing charge-transfer complexes, while bulky groups reduce membrane permeability .

Q. What advanced characterization techniques validate supramolecular interactions?

  • Methodology : Use X-ray crystallography to resolve crystal packing and π-π stacking interactions. Solid-state NMR and DSC (differential scanning calorimetry) analyze polymorphic forms. For self-assembly studies, employ TEM or AFM to visualize nanostructures in solution .

Methodological Considerations Table

Research Aspect Key Techniques References
Synthesis OptimizationReflux catalysis, column chromatography
Structural ValidationNMR, IR, HRMS
Biological ScreeningMTT assay, molecular docking
Computational AnalysisDFT, HOMO-LUMO calculations
Supramolecular StudiesX-ray crystallography, TEM

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.